N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless or pale yellow liquid with a strong ammonia-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde can be synthesized through the ammonolysis of 1,2-dichloroethane. The reaction involves the following steps:
Reactants: 1,2-dichloroethane and ammonia.
Conditions: The reaction is carried out in a tubular reactor at temperatures ranging from 150°C to 250°C and a pressure of 392.3 kPa.
Process: The reaction mixture is neutralized with a base to obtain a mixture of free amines.
Industrial Production Methods
In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde follows a similar process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block in the synthesis of complex organic molecules.
Biology: It serves as a chelating agent in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde involves its ability to form stable complexes with metal ions and other molecules. This property makes it an effective chelating agent and stabilizer. It interacts with molecular targets through hydrogen bonding, electrostatic interactions, and coordination bonds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Another polyamine with similar chelating properties.
Ethylenediamine: A simpler diamine with fewer functional groups.
Tetraethylenepentamine: A larger polyamine with more complex structure and higher chelating capacity.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde is unique due to its balance of reactivity and stability, making it versatile for various applications. Its ability to form stable complexes with a wide range of metal ions sets it apart from simpler amines .
Properties
CAS No. |
52470-47-0 |
---|---|
Molecular Formula |
C5H15N3O |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde |
InChI |
InChI=1S/C4H13N3.CH2O/c5-1-3-7-4-2-6;1-2/h7H,1-6H2;1H2 |
InChI Key |
QWKQSQDBKIRFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C(CNCCN)N |
Related CAS |
70750-07-1 52470-47-0 |
Origin of Product |
United States |
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